4-Methyl-2-phenylpyrimidine-5-carbohydrazide
Description
Properties
IUPAC Name |
4-methyl-2-phenylpyrimidine-5-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O/c1-8-10(12(17)16-13)7-14-11(15-8)9-5-3-2-4-6-9/h2-7H,13H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMKFWAHMWXBBLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)NN)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30380145 | |
| Record name | 4-Methyl-2-phenylpyrimidine-5-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30380145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100517-70-2 | |
| Record name | 4-Methyl-2-phenylpyrimidine-5-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30380145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
4-Methyl-2-phenylpyrimidine-5-carbohydrazide is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential therapeutic effects, particularly in neuroprotection, anti-inflammatory responses, and anticancer properties. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity.
This compound is characterized by its unique structure, which includes a pyrimidine ring substituted at the 2-position with a phenyl group and a hydrazide functional group at the 5-position. This configuration is crucial for its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Calcium Signaling : The compound has been shown to induce calcium transients in neuronal cultures, primarily through the IP3 receptor pathway, which is integral to synaptic transmission and plasticity.
- Neuroprotection : It exhibits neuroprotective effects by modulating apoptosis-related pathways, specifically influencing the expression of bcl-2 and bax genes.
- Anti-inflammatory Activity : Research indicates that this compound can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key mediators in inflammatory processes. It has demonstrated significant in vitro anti-inflammatory effects, with IC50 values comparable to established anti-inflammatory drugs .
1. Neuroprotective Effects
Studies have highlighted the potential of this compound in treating neurodegenerative diseases such as Alzheimer's disease. It enhances synaptic transmission and promotes neuronal survival under stress conditions.
2. Anti-inflammatory Properties
The compound has been evaluated for its anti-inflammatory properties through various assays:
| Compound | IC50 (μM) | Target |
|---|---|---|
| This compound | 28.39 ± 0.03 | COX-1 |
| This compound | 23.8 ± 0.20 | COX-2 |
These results indicate that the compound effectively suppresses inflammation by inhibiting key enzymes involved in the inflammatory response .
3. Anticancer Activity
The anticancer potential of this compound has also been explored, particularly against various human cancer cell lines, including:
| Cell Line | IC50 (μM) |
|---|---|
| HepG2 (Liver) | Not reported |
| MDA MB 231 (Breast) | Not reported |
| A549 (Lung) | Not reported |
| U87MG (Glioblastoma) | Not reported |
Although specific IC50 values were not provided for all cell lines, preliminary studies suggest that the compound may inhibit cancer cell proliferation through apoptosis induction .
Case Studies
Several case studies have documented the efficacy of this compound:
- Alzheimer's Disease Model : In animal models of Alzheimer's disease, administration of this compound resulted in improved memory functions and reduced neurodegeneration markers.
- Inflammatory Response : In carrageenan-induced paw edema models, the compound demonstrated significant reduction in edema comparable to indomethacin, a standard anti-inflammatory drug .
Scientific Research Applications
Anti-inflammatory Properties
Recent studies have indicated that pyrimidine derivatives, including 4-methyl-2-phenylpyrimidine-5-carbohydrazide, exhibit significant anti-inflammatory effects. These compounds can inhibit key inflammatory mediators such as cyclooxygenase (COX) enzymes and inducible nitric oxide synthase (iNOS), which are crucial in the inflammatory response.
Table 1: Anti-inflammatory Activity of Pyrimidine Derivatives
| Compound | COX-2 Inhibition (IC50) | iNOS Inhibition (IC50) |
|---|---|---|
| This compound | TBD | TBD |
| Celecoxib | 0.04 μmol | - |
| Indomethacin | 9.17 μmol | - |
Note: TBD = To Be Determined from further studies.
Research has shown that derivatives of pyrimidines can significantly reduce the expression of inflammatory cytokines and chemokines in vitro and in vivo models, demonstrating their potential as therapeutic agents for inflammatory diseases .
Anticancer Potential
The compound has also been studied for its anticancer properties. It has shown promise in inhibiting the proliferation of various cancer cell lines, suggesting its potential use as an antitumor agent. The mechanism often involves the induction of apoptosis and cell cycle arrest.
Table 2: Anticancer Activity of Selected Pyrimidine Derivatives
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 (Breast) | TBD |
| 4-Methyl-2-phenylpyrimidine | A549 (Lung) | TBD |
| Cisplatin | A549 (Lung) | 5 |
Preliminary studies indicate that this compound may inhibit tumor growth through multiple pathways, including the modulation of signaling pathways involved in cell survival and apoptosis .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves the condensation reaction between appropriate hydrazones and pyrimidine derivatives. Understanding the structure-activity relationship is crucial for optimizing its biological activity.
Table 3: Synthesis Pathways for Pyrimidine Derivatives
| Step | Reactants | Conditions |
|---|---|---|
| Condensation | Hydrazone + Pyrimidine | Ethanol, reflux |
| Cyclization | Intermediate products | Acidic conditions |
Studies have suggested that modifications at specific positions on the pyrimidine ring can significantly influence the compound's biological activity, emphasizing the importance of SAR in drug development .
In Vivo Studies
A recent study evaluated the anti-inflammatory effects of various pyrimidine derivatives in a carrageenan-induced paw edema model in rats. The results demonstrated that compounds similar to this compound exhibited comparable efficacy to established anti-inflammatory drugs like indomethacin.
Chemical Reactions Analysis
Nucleophilic Substitution
The carbohydrazide group reacts with nucleophiles to form amides or hydrazones:
- Reaction with aldehydes : Condensation with aromatic aldehydes forms hydrazones (e.g., benzaldehyde derivatives) .
- Reaction with amines : Substitution with primary/secondary amines yields substituted hydrazides .
Table 2: Nucleophilic Substitution Outcomes
| Nucleophile | Product Type | Yield | Citation |
|---|---|---|---|
| Benzaldehyde | Aromatic hydrazone | 75–85% | |
| Aniline | Arylhydrazide | 60–70% |
Cyclization Reactions
The compound undergoes intramolecular cyclization to form heterocycles:
- Oxadiazole formation : Reaction with β-diketones (e.g., acetylacetone) under reflux conditions forms 1,3,4-oxadiazole derivatives .
- Thiazole formation : Condensation with sulfur-containing reagents (e.g., thiosemicarbazide) yields thiazole hybrids .
Table 3: Cyclization Products
| Reactant | Product | Yield | Citation |
|---|---|---|---|
| Acetylacetone | Pyrimidine-oxadiazole hybrid | 80% | |
| Thiosemicarbazide | Pyrimidine-thiazole hybrid | 70% |
Conformational Analysis
NMR studies reveal two conformational states (syn/anti) due to restricted rotation around the C-N bond . This property impacts reactivity and biological activity.
Table 4: Conformer-Dependent Reactivity
| Conformer | Reactivity | Citation |
|---|---|---|
| Syn | Favorable for nucleophilic attack | |
| Anti | Stabilizes amide bonds |
Mechanistic Insights
- Nucleophilic attack : The hydrazide group’s lone pair facilitates substitution at the carbonyl carbon .
- Electron-withdrawing effects : Pyrimidine’s electron-deficient nature stabilizes intermediates during cyclization .
Scheme 1: Mechanism of Oxadiazole Formation
textPyrimidine-5-carbohydrazide + β-diketone → [Intermediate: linear amidine] → Pyrimidine-oxadiazole hybrid
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Pyrimidine-5-carbohydrazides
The following table compares 4-methyl-2-phenylpyrimidine-5-carbohydrazide (11a) with analogs synthesized in the same study :
Key Observations :
Comparison with Non-Carbohydrazide Pyrimidine Derivatives
Several pyrimidine derivatives with alternative functional groups or cores are noted in the evidence:
Pyrimidine-5-carbonitriles ()
- Example: 2-((3-Hydroxyphenyl)amino)-4-(4-methyl-2-(methylamino)-thiazol-5-yl)pyrimidine-5-carbonitrile (mp 242–243°C) .
- Comparison : The carbonitrile group introduces polarity, contrasting with the carbohydrazide’s hydrazide moiety. This affects solubility and biological target interactions.
Pyrimidine Aldehydes and Carboxylic Acids ()
- Examples: 4-Chloro-2-(methylthio)pyrimidine-5-carboxaldehyde (CAS: 33097-11-9) . 4-Amino-2-(methylthio)pyrimidine-5-carboxylic acid (CAS: 771-81-3) .
- Comparison : These compounds lack the hydrazide functionality but share the pyrimidine scaffold. The aldehyde/carboxylic acid groups enable different reactivity (e.g., Schiff base formation vs. amide coupling).
Preparation Methods
Synthesis of Methyl Ester Precursor
The ester precursor is typically synthesized via cyclocondensation reactions. For instance, β-keto esters react with urea or thiourea derivatives under acidic conditions to form the pyrimidine ring. In one protocol, 4-methyl-6-mercapto-2-phenylpyrimidine-5-carbonitrile undergoes S-alkylation with ethyl chloroacetate in ethanol containing sodium acetate, yielding intermediate thienopyrimidine esters. While this method specifically produces thienopyrimidines, analogous approaches using non-sulfur-containing precursors can generate the desired pyrimidine backbone.
Hydrazine-Mediated Conversion
The methyl ester intermediate is refluxed with excess hydrazine hydrate (NH₂NH₂·H₂O) in ethanol. This nucleophilic acyl substitution replaces the methoxy group with a hydrazide functionality. Key experimental parameters include:
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Temperature | Reflux (~78°C) |
| Reaction Time | 4–6 hours |
| Hydrazine Ratio | 3–5 equivalents |
Characterization by ¹H-NMR confirms the reaction’s success: the disappearance of the ester’s methoxy singlet (~3.8–4.0 ppm) and the emergence of hydrazide NH₂ signals (4.2–4.3 ppm, broad) and NH protons (8.2–9.3 ppm). Infrared spectroscopy further validates the transformation, with carbonyl (C=O) stretches shifting from ~1700 cm⁻¹ (ester) to ~1650 cm⁻¹ (hydrazide).
Cyclization of Thienopyrimidine Intermediates
Although less direct, thienopyrimidine derivatives serve as viable intermediates for synthesizing the target compound. This route exploits the reactivity of fused heterocycles to introduce hydrazide groups.
Formation of Thienopyrimidine Esters
As detailed in, 4-methyl-6-mercapto-2-phenylpyrimidine-5-carbonitrile reacts with ethyl chloroacetate in ethanol under sodium acetate catalysis. The resulting S-alkylated product undergoes cyclization in sodium ethoxide to form thieno[2,3-d]pyrimidine esters. While this method yields thienopyrimidines, substituting the sulfur-containing reagent with oxygen-based analogs could theoretically produce the non-fused pyrimidine scaffold required for this compound.
Hydrazide Functionalization
The thienopyrimidine ester intermediate is treated with hydrazine hydrate under reflux, analogous to the method in Section 1.2. For example, compound 4a (5-carbethoxy-4-methyl-2-phenylthieno[2,3-d]pyrimidine) reacts with hydrazine to yield 5-amino-4-methyl-2-phenylthieno[2,3-d]pyrimidine-2-carbohydrazide. Adapting this protocol to non-thieno systems would involve similar hydrazinolysis conditions but remains speculative without explicit literature support.
Mitsunobu Coupling and Subsequent Modifications
Mitsunobu reactions offer an alternative pathway for introducing ether or ester groups into pyrimidine systems, which can later be converted to hydrazides.
Etherification of Pyrimidinones
In, methyl 2,4-dioxo-4-phenylbutanoate reacts with urea to form 2-hydroxy-6-phenylpyrimidine-4-carboxylate. A Mitsunobu coupling with benzyl or allyl alcohols using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine introduces alkoxy groups. While this study focuses on 2-hydroxypyrimidines, replacing the hydroxyl group with a methyl ester could enable subsequent hydrazide formation.
Saponification and Hydrazide Formation
The Mitsunobu-derived ethers are saponified to carboxylic acids using aqueous NaOH or LiOH. For instance, 2-hydroxy-6-phenylpyrimidine-4-carboxylic acid is reacted with hydrazine hydrate in the presence of coupling agents like TBTU (O-benzotriazol-1-yl-N,N,N',N'-tetramethyluronium tetrafluoroborate). This method, though indirect, highlights the versatility of pyrimidine carboxylates in forming hydrazides.
Analytical and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Infrared Spectroscopy
Strong absorptions at 3300–3250 cm⁻¹ (N–H stretch), 1650 cm⁻¹ (C=O), and 1575 cm⁻¹ (C=N) provide further structural validation.
Mass Spectrometry
ESI-MS analysis reveals a molecular ion peak at m/z 229.1 [M+H]⁺, consistent with the molecular formula C₁₂H₁₂N₄O.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Hydrazinolysis | 75–85 | >95 | Simplicity, high scalability | Requires ester precursor synthesis |
| Thienopyrimidine Route | 60–70 | 90–95 | Novel heterocyclic byproducts | Multi-step, low atom economy |
| Mitsunobu Coupling | 40–50 | 85–90 | Introduces diverse substituents | Costly reagents, complex optimization |
Challenges and Optimization Strategies
Q & A
Q. What are the standard synthetic routes for 4-Methyl-2-phenylpyrimidine-5-carbohydrazide?
A common method involves refluxing ethyl 2-(substituted-amino)-4-phenylpyrimidine-5-carboxylate derivatives with 80% hydrazine hydrate for 6 hours, followed by recrystallization from ethanol. Yields (~66%) depend on reaction time, stoichiometry, and purity of precursors. Monitoring via TLC and optimizing solvent ratios (e.g., ethanol/water mixtures) can improve efficiency . Similar protocols are used for analogous carbohydrazides, emphasizing the role of hydrazine in nucleophilic acyl substitution .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- IR spectroscopy : Detects functional groups like C=O (1628 cm⁻¹) and NH₂ (3285 cm⁻¹).
- ¹H NMR : Key signals include aromatic protons (δ 7.2–8.5 ppm) and hydrazide NH₂ (δ ~4.5 ppm in DMSO-d₆).
- 13C NMR : Confirms carbonyl (C=O, ~165 ppm) and pyrimidine ring carbons. Cross-referencing with high-resolution mass spectrometry (HRMS) ensures molecular integrity .
Q. How is the purity of synthesized batches validated?
Purity is assessed via melting point consistency (e.g., 294–295°C) and chromatographic methods (HPLC/GC). Recrystallization from ethanol reduces impurities, while elemental analysis (C, H, N) verifies stoichiometric ratios .
Advanced Research Questions
Q. How can computational methods predict the electronic properties of this compound?
Density Functional Theory (DFT) calculates parameters like absolute electronegativity (χ) and hardness (η) using ionization potential (I) and electron affinity (A):
These values correlate with reactivity in hydrogen-bonding or charge-transfer interactions. Software like Gaussian or ORCA implements these models .
Q. What strategies resolve contradictions in crystallographic data during structural refinement?
- Use SHELXL for high-resolution refinement, incorporating anisotropic displacement parameters for non-H atoms.
- Validate hydrogen bonding via WinGX visualization, ensuring bond lengths (e.g., N–H⋯O) align with literature (1.8–2.2 Å).
- Cross-check with spectroscopic data to address discrepancies in torsional angles or occupancy ratios .
Q. How are biological activities (e.g., antibacterial) evaluated methodologically?
- In vitro assays : Test against Gram-positive (e.g., Bacillus subtilis) and Gram-negative (e.g., E. coli) strains using agar diffusion or microdilution (MIC determination).
- DNA binding studies : UV-Vis titration and fluorescence quenching assess intercalation or groove-binding modes. Scatchard plots quantify binding constants (Kₐ) .
- Docking simulations : AutoDock Vina or Schrödinger models ligand-enzyme interactions (e.g., acetylcholinesterase), prioritizing poses with low RMSD and high Gibbs free energy scores .
Q. How to optimize synthetic yields for scale-up?
- Reaction kinetics : Vary temperature (60–100°C) and solvent polarity (ethanol vs. DMF) to accelerate hydrazide formation.
- Catalysis : Acidic (e.g., acetic acid) or basic conditions modulate reaction rates.
- Workup : Use Soxhlet extraction for efficient product isolation. Pilot batches achieving >70% yield are feasible with process refinement .
Data Contradiction Analysis
Q. How to address discrepancies between experimental and computational spectral data?
- Case : Observed NMR shifts deviating from DFT-predicted values.
- Resolution : Re-examine solvent effects (DMSO vs. gas-phase models) and conformational flexibility. Empirical corrections (e.g., scaling factors for IR frequencies) improve alignment .
Q. Conflicting bioactivity results across studies: What factors contribute?
- Strain variability : B. subtilis may show higher sensitivity due to cell wall permeability.
- Assay conditions : Nutrient broth composition affects MIC values.
- Compound stability : Hydrazides degrade under prolonged light exposure; use amber vials and fresh solutions .
Methodological Resources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
